Imipramine-d3 Imipramine-d3 Imipramine-d3 HCl is the detuterated Imipramine HCl. Imipramine HCl is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis.
Brand Name: Vulcanchem
CAS No.: 112898-42-7
VCID: VC0196428
InChI: InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
SMILES: CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Molecular Formula: C19H21D3N2·HCl
Molecular Weight: 319.89

Imipramine-d3

CAS No.: 112898-42-7

Cat. No.: VC0196428

Molecular Formula: C19H21D3N2·HCl

Molecular Weight: 319.89

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine-d3 - 112898-42-7

CAS No. 112898-42-7
Molecular Formula C19H21D3N2·HCl
Molecular Weight 319.89
IUPAC Name 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Standard InChI InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Appearance Solid

Chemical Structure and Properties

Imipramine-d3 features three deuterium atoms incorporated into the molecular structure of imipramine. The parent compound imipramine is a tricyclic antidepressant with the chemical formula C19H24N2, while Imipramine-d3 has the formula C19H21D3N2 . The deuteration occurs specifically at the N-methyl group, creating a trideuteriomethyl substitution. When formulated as a hydrochloride salt, the chemical formula becomes C19H25ClN2 with a molecular weight of 319.9 g/mol .

The IUPAC name for Imipramine-d3 hydrochloride is 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride . The compound is available in multiple salt forms, including:

  • Hydrochloride salt (C19H25ClN2) - 319.9 g/mol

  • Maleate salt (C19H21D3N2.C4H4O4) - 399.50 g/mol

Physical Characteristics

Imipramine-d3 maleate appears as a white to off-white crystalline powder with the following physical properties:

PropertyValue
Molecular weight399.50 g/mol (maleate salt)
Melting point128 ± 3°C
UV absorption maxima210.0 ± 1.0 nm (ε = 43000 ± 4000, methanol)
250.0 ± 1.0 nm (shoulder) (ε = 10000 ± 1000, methanol)
HPLC purity> 98.5%
Free base content> 68.9%
Water content< 1%
Isotopic enrichmentD0/D3 < 1%

The compound is designed with high isotopic purity to ensure reliable performance as an internal standard in quantitative analysis .

Analytical Applications

Imipramine-d3 serves as a crucial internal standard for the quantitative analysis of tricyclic antidepressants in various biological matrices, including serum, plasma, and urine. The incorporation of three deuterium atoms provides sufficient mass difference from the non-deuterated compound while maintaining nearly identical chromatographic behavior.

Liquid Chromatography-Mass Spectrometry Methods

Multiple studies demonstrate the application of Imipramine-d3 in LC-MS/MS methods. For example, a study by Quantification of Tricyclic Antidepressants in Serum reported using Imipramine-d3 as an internal standard for the quantification of amitriptyline, desipramine, imipramine, and nortriptyline . The method showed high precision with imprecision values ≤12% across the linear range of approximately 70-1000 ng/mL for all analytes.

The LC-MS/MS parameters for Imipramine-d3 typically include:

ParameterValue
MRM transition (primary)284.2 → 208.1
MRM transition (secondary)284.25 → 193.10
Retention timeApproximately 4.7 minutes (method dependent)
Linear rangeTypically 25-1000 ng/mL

In a study using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, Imipramine-d3 was monitored at mass transition 284.25 → 89.10 (primary) and 284.25 → 193.10 (secondary) . This method was applied for the simultaneous detection of haloperidol, thiothixene, fluphenazine, and perphenazine with a run time of only 1.8 minutes.

Method Validation

When incorporated into analytical methods, Imipramine-d3 contributes to robust validation parameters. A study using rapid automated extraction followed by LC-MS/MS analysis reported absolute recovery of imipramine at 85-90% across concentration ranges, with associated precision (%CV) of 1.5-4.1% . The internal standard Imipramine-d3 demonstrated similar extraction efficiency, ensuring accurate quantification.

The following table summarizes typical analytical performance metrics for methods employing Imipramine-d3:

Performance ParameterTypical Value
Lower limit of quantification25 ng/mL
Linear range25-1000 ng/mL
Precision (%CV)<12%
Accuracy90-110%
Extraction recovery>80%
ParameterValue
Bioavailability94-96%
Protein binding86%
Elimination half-life20 hours
ExcretionKidney (80%), fecal (20%)

These parameters inform the development of analytical methods that employ Imipramine-d3 as an internal standard, particularly in therapeutic drug monitoring applications.

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